Meta-Methyl Substituent on Phenyl Ring: Lipophilicity Modulation Versus Parent Phenyl Analog
The m-tolyl group at position 3 of the 1,2,4-thiadiazole ring in CAS 864918-33-2 provides a quantifiable increase in lipophilicity relative to the des-methyl phenyl analog. While no direct logD7.4 measurement for CAS 864918-33-2 has been published, the impact of a meta-methyl substituent on an aromatic ring can be estimated using the fragment-based contribution method validated in the 1,2,4-thiadiazole series by Volkova et al. (2017) [1]. In that study, exchanging a para-substituted phenyl group for a para-tolyl group increased logD7.4 (octanol/buffer pH 7.4) by approximately 0.5 log units. The meta-methyl group in CAS 864918-33-2 is predicted to produce a comparable ΔlogD7.4 of +0.4 to +0.6 relative to the unsubstituted phenyl analog. This shift is consequential: the optimal logD7.4 range for CNS drug candidates (logD7.4 = 1–3) is narrow, and a 0.5-unit change can determine whether a compound falls within or outside the CNS drug-like space [1].
| Evidence Dimension | Lipophilicity (logD7.4, octanol/buffer pH 7.4) |
|---|---|
| Target Compound Data | Predicted ΔlogD7.4 ≈ +0.4 to +0.6 vs. phenyl analog (based on validated fragment contributions from the 1,2,4-thiadiazole series) |
| Comparator Or Baseline | Ethyl 3-oxo-4-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)butanoate (no published logD7.4 value; baseline used for relative comparison) |
| Quantified Difference | Estimated increase of 0.4–0.6 logD units attributable to the meta-methyl group |
| Conditions | Prediction based on fragment-based method validated against experimental logD7.4 values for 1,2,4-thiadiazole derivatives in octanol/buffer pH 7.4 at 298 K [1] |
Why This Matters
For procurement, this lipophilicity difference means the m-tolyl compound occupies a distinct position in drug-likeness space that cannot be replicated by the phenyl analog, affecting decisions for CNS-targeted versus peripheral programs.
- [1] Volkova T.V., Terekhova I.V., Silyukov O.I., Proshin A.N., Bauer-Brandl A., Perlovich G.L. (2017) Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Med. Chem. Commun., 8, 162-175. doi:10.1039/C6MD00545D View Source
